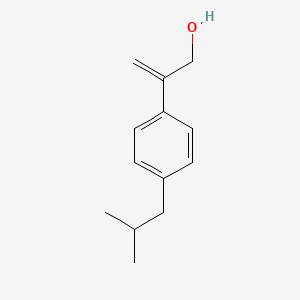

2-(4-Isobutylphenyl)prop-2-en-1-ol

Description

Structural and Chemical Significance within the Phenylpropene Scaffold

2-(4-Isobutylphenyl)prop-2-en-1-ol belongs to the phenylpropene class of compounds, which are characterized by a phenyl ring attached to a propene group. wikipedia.org The core structure of these molecules, the phenylpropene scaffold, is a recurring motif in a vast number of biologically active compounds and natural products. researchgate.netnih.govmdpi.comijpsjournal.com

The chemical significance of this compound is derived from its specific arrangement of functional groups:

The Allylic Alcohol: The prop-2-en-1-ol group consists of a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond. This arrangement makes the hydroxyl group more reactive than in a standard primary alcohol. The double bond provides a site for various addition and oxidation reactions, making it a versatile functional group in organic synthesis.

The interplay of the bulky isobutylphenyl group and the reactive allylic alcohol function dictates the compound's chemical behavior and its utility as a synthetic intermediate.

Contextual Overview of its Role as a Key Intermediate in Complex Molecule Synthesis

The principal context for the synthesis and study of this compound is its relationship with Ibuprofen (B1674241), which is chemically known as 2-(4-isobutylphenyl)propanoic acid. researchgate.netresearchgate.netbldpharm.com This compound is often identified as "Ibuprofen Impurity P" in pharmacopeial standards, highlighting its importance in the quality control of the final drug product. nih.gov

While often classified as an impurity, it also serves as a potential intermediate in certain synthetic routes to Ibuprofen and its derivatives. For instance, the oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde, 2-(4-isobutylphenyl)propanal, which is another key intermediate in Ibuprofen synthesis. synzeal.comgoogle.com Subsequently, the aldehyde can be oxidized to the final carboxylic acid, Ibuprofen.

The synthesis of new hybrid molecules containing the Ibuprofen scaffold has also been explored. For example, 2-(4-isobutylphenyl)propanoyl chloride, derived from Ibuprofen, has been reacted with other pharmacologically active fragments to create new potential therapeutic agents. mdpi.com

Historical Perspectives on the Chemical Class and Related Structures

The phenylpropene chemical class has a rich history, with many of its members being derived from natural sources. researchgate.net These compounds, often referred to as phenylpropanoids, are biosynthesized by plants and play diverse roles, from acting as defense mechanisms to attracting pollinators. researchgate.net Historically, humans have utilized the aromatic and antiseptic properties of various phenylpropenes in perfumes, flavorings, and traditional medicines. researchgate.net

A related and historically significant compound is phenylacetone (B166967) (also known as P2P), which has the chemical formula C6H5CH2COCH3. wikipedia.org While structurally different, it shares the phenyl and propane-derived backbone. Phenylacetone is a known intermediate in the synthesis of amphetamine and methamphetamine. wikipedia.org

The synthesis of profens, the class of NSAIDs to which Ibuprofen belongs, has been a subject of extensive research since the discovery of Ibuprofen in the 1960s. mdpi.com The development of efficient and high-yield synthetic processes for these compounds is a continuous goal in industrial chemistry.

Scope and Objectives of Academic Research on this compound

Academic and industrial research on this compound is primarily driven by its association with Ibuprofen. The main objectives of this research can be summarized as follows:

Analytical Method Development: A significant portion of research is dedicated to developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this compound as an impurity in Ibuprofen active pharmaceutical ingredient (API) and its formulations. synzeal.com This is crucial for ensuring the purity and safety of the final drug product.

Synthesis and Reaction Chemistry: Researchers are interested in understanding the formation of this compound during the synthesis of Ibuprofen. This includes studying the reaction mechanisms that lead to its creation as a byproduct and developing synthetic strategies to minimize its formation. Conversely, some research may explore its use as a starting material for the synthesis of Ibuprofen or other related molecules.

Reference Standard Qualification: The compound is synthesized and purified to be used as a certified reference material. sigmaaldrich.com These secondary standards are essential for the quality control testing of pharmaceuticals, allowing for accurate identification and quantification of this specific impurity. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]prop-2-en-1-ol |

InChI |

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10,14H,3,8-9H2,1-2H3 |

InChI Key |

BKSVRGBAOUWCOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Isobutylphenyl Prop 2 En 1 Ol

Traditional Chemical Synthesis Routes

Traditional methods for the synthesis of 2-(4-isobutylphenyl)prop-2-en-1-ol rely on well-established organic reactions. These routes often involve multiple steps and utilize readily available starting materials, making them applicable in various laboratory settings.

Reductive Transformations of α,β-Unsaturated Carbonyl Precursors

A common strategy for the synthesis of allylic alcohols is the selective 1,2-reduction of α,β-unsaturated carbonyl compounds. In the case of this compound, the immediate precursor would be 2-(4-isobutylphenyl)prop-2-enal. The key challenge in this transformation is to reduce the carbonyl group without affecting the conjugated carbon-carbon double bond.

Several reducing agents are known to favor 1,2-reduction over 1,4-conjugate reduction. The choice of reagent is critical to achieving high yields of the desired allylic alcohol. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) is a well-established method for the selective reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. Lithium aluminium hydride (LiAlH₄) can also be used, often at low temperatures, to achieve 1,2-reduction. wikipedia.org The addition of lanthanoid salts to LiAlH₄ has been shown to enhance the selectivity for the formation of allylic alcohols from various α,β-unsaturated carbonyl compounds. rsc.org

| Precursor | Reducing Agent | Product | Key Features |

| 2-(4-Isobutylphenyl)prop-2-enal | NaBH₄, CeCl₃ | This compound | High selectivity for 1,2-reduction, mild reaction conditions. |

| 2-(4-Isobutylphenyl)prop-2-enal | LiAlH₄ | This compound | Powerful reducing agent, requires careful temperature control to maintain selectivity. |

| 2-(4-Isobutylphenyl)prop-2-enal | LiAlH₄, Lanthanoid salts | This compound | Enhanced selectivity for allylic alcohol formation. rsc.org |

Grignard and Organometallic Reactions with Styrene Derivatives

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds. To synthesize this compound, a vinyl Grignard reagent, such as vinylmagnesium bromide, can be reacted with a suitable carbonyl compound. A plausible precursor is 4-isobutylacetophenone, which upon reaction with vinylmagnesium bromide would yield the target tertiary allylic alcohol after an aqueous workup.

The reaction involves the nucleophilic addition of the vinyl group from the Grignard reagent to the electrophilic carbonyl carbon of the acetophenone. The resulting magnesium alkoxide is then protonated during the workup to give the final alcohol. The use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the success of the Grignard reaction to prevent the premature quenching of the highly basic Grignard reagent. mnstate.eduorgsyn.org

| Carbonyl Precursor | Organometallic Reagent | Product | Reaction Conditions |

| 4-Isobutylacetophenone | Vinylmagnesium bromide | This compound | Anhydrous ether or THF, followed by aqueous workup. |

| 4-Isobutylbenzaldehyde | Isopropenylmagnesium bromide | This compound | Anhydrous ether or THF, followed by aqueous workup. |

Allylic Functionalization and Rearrangement Strategies

Another approach to the synthesis of this compound involves the direct functionalization of a suitable precursor at the allylic position. A potential starting material for this strategy is 1-isobutyl-4-(prop-1-en-2-yl)benzene. This compound could undergo allylic oxidation to introduce the hydroxyl group.

A classic reagent for this transformation is selenium dioxide (SeO₂), in what is known as the Riley oxidation. wikipedia.orgchemicalbook.com The reaction proceeds via an ene reaction followed by a rsc.orgadichemistry.com-sigmatropic rearrangement of the resulting allylic seleninic acid, which then hydrolyzes to the allylic alcohol. adichemistry.comchemtube3d.com The regioselectivity of the oxidation generally favors the more substituted end of the double bond.

| Substrate | Reagent | Product | Key Features |

| 1-Isobutyl-4-(prop-1-en-2-yl)benzene | SeO₂ | This compound | Direct introduction of the hydroxyl group at the allylic position. |

| 1-Isobutyl-4-(prop-1-en-2-yl)benzene | SeO₂ / t-BuOOH | This compound | Catalytic use of SeO₂ with a co-oxidant. |

Multi-step Synthetic Sequences from Readily Available Aromatic Starting Materials

The synthesis of this compound can be accomplished through a multi-step sequence starting from the readily available aromatic compound, isobutylbenzene (B155976). This approach offers flexibility and utilizes fundamental organic reactions.

A potential synthetic pathway could begin with the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-isobutylacetophenone. This ketone can then be subjected to a Grignard reaction with vinylmagnesium bromide as described in section 2.1.2 to yield the target allylic alcohol.

Alternatively, the 4-isobutylacetophenone could be converted to an α,β-unsaturated aldehyde via a Wittig or Horner-Wadsworth-Emmons reaction, followed by selective reduction as detailed in section 2.1.1. This multi-step approach allows for the construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner. azom.com

Catalytic and Stereoselective Synthesis

Modern synthetic chemistry increasingly focuses on catalytic and stereoselective methods to improve efficiency and to access enantiomerically pure compounds. For a chiral molecule like this compound, these methods are of particular importance.

Asymmetric Hydrogenation and Transfer Hydrogenation

The enantioselective reduction of a prochiral ketone precursor, such as 2-(4-isobutylphenyl)propenone, is a powerful strategy to obtain optically active this compound. This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation using chiral catalysts.

Asymmetric hydrogenation typically employs a chiral transition metal complex (e.g., based on ruthenium, rhodium, or iridium) and molecular hydrogen. The chiral ligands on the metal center direct the hydrogenation to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the allylic alcohol.

Asymmetric transfer hydrogenation, on the other hand, uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. rsc.org This method often utilizes chiral ruthenium or rhodium catalysts and can be experimentally more convenient than high-pressure hydrogenation. rsc.org The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source, is a well-known method for the enantioselective reduction of ketones.

| Precursor | Catalyst/Reagent | Product | Key Features |

| 2-(4-Isobutylphenyl)propenone | Chiral Ru- or Rh-complex, H₂ | (R)- or (S)-2-(4-Isobutylphenyl)prop-2-en-1-ol | High enantioselectivity, requires specialized catalysts and equipment. |

| 2-(4-Isobutylphenyl)propenone | Chiral Ru- or Rh-complex, Isopropanol or Formic Acid | (R)- or (S)-2-(4-Isobutylphenyl)prop-2-en-1-ol | Milder conditions than asymmetric hydrogenation. |

| 2-(4-Isobutylphenyl)propenone | CBS catalyst, Borane | (R)- or (S)-2-(4-Isobutylphenyl)prop-2-en-1-ol | Highly enantioselective reduction of prochiral ketones. |

Biocatalytic Approaches for Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiopure compounds, offering high selectivity under mild reaction conditions. For the production of enantiomerically enriched this compound, two primary biocatalytic strategies are prominent: lipase-catalyzed kinetic resolution and oxidase-mediated enantioselective oxidation.

Lipase-Catalyzed Kinetic Resolution:

Kinetic resolution using lipases is a widely employed method for the separation of racemic alcohols. nih.govresearchgate.netnih.govubbcluj.romdpi.com This technique relies on the differential rate of reaction of the two enantiomers of the alcohol with an acyl donor, catalyzed by a lipase (B570770). In the context of this compound, a racemic mixture can be subjected to enzymatic acylation. One enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess.

Several commercially available lipases have demonstrated high efficiency and enantioselectivity in the resolution of various secondary alcohols. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (now Burkholderia cepacia) are particularly effective. nih.gov The choice of solvent and acyl donor is crucial for optimizing both the reaction rate and the enantioselectivity. Vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the transesterification.

The general scheme for a lipase-catalyzed kinetic resolution of racemic this compound is depicted below:

Table 1: Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Examples |

| Enzyme | The biocatalyst that selectively acylates one enantiomer. | Candida antarctica Lipase B (CALB), Amano Lipase PS-C II, Porcine Pancreatic Lipase (PPL) |

| Acyl Donor | The reagent that provides the acyl group for esterification. | Vinyl acetate, Isopropenyl acetate |

| Solvent | The reaction medium, which can influence enzyme activity and selectivity. | Toluene, tert-Butyl methyl ether, Heptane |

| Temperature | Affects reaction rate and enzyme stability. | Typically ambient to 50 °C |

By carefully selecting the lipase and reaction conditions, it is possible to achieve high enantiomeric excess (>99%) for the remaining alcohol enantiomer. nih.govelsevierpure.com

Flavin-Dependent Oxidases:

An alternative biocatalytic approach involves the enantioselective oxidation of one of the alcohol enantiomers to the corresponding α,β-unsaturated ketone, 2-(4-isobutylphenyl)propenal. This kinetic resolution, mediated by flavin-dependent oxidases, leaves the unoxidized enantiomer of the alcohol in high purity. nih.govelsevierpure.comresearchgate.net These enzymes utilize molecular oxygen as a green oxidant, producing water as the only byproduct. Variants of berberine (B55584) bridge enzyme (BBE) and 5-(hydroxymethyl)furfural oxidase (HMFO) have shown promise in the enantioselective oxidation of various secondary allylic alcohols. nih.govelsevierpure.com The enantioselectivity of these oxidases can be remarkably high, with E-values (a measure of enantioselectivity) exceeding 200 reported for certain substrates. nih.govelsevierpure.com

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis, particularly with palladium, offers a versatile platform for the synthesis of allylic alcohols through various C-C and C-O bond-forming reactions. rsc.org For a molecule like this compound, key strategies would involve the functionalization of a suitable precursor, such as an allylic substrate or an alkene.

A plausible and efficient route is the palladium-catalyzed allylic C-H oxidation. nih.gov This method allows for the direct conversion of an alkene, in this case, a derivative of isobutylphenyl propene, into an allylic acetate. The allylic acetate can then be readily hydrolyzed to the desired allylic alcohol. This approach is highly atom-economical as it avoids the pre-installation of a leaving group.

The catalytic cycle for a palladium-catalyzed allylic C-H acetoxylation typically involves the formation of a π-allylpalladium intermediate, followed by nucleophilic attack of an acetate source. organic-chemistry.orgnih.gov The regioselectivity and stereoselectivity of this process are controlled by the ligands coordinated to the palladium center.

Table 2: Components of a Palladium-Catalyzed Allylic C-H Oxidation System

| Component | Role | Examples |

| Palladium Catalyst | The active metal center for C-H activation and C-O bond formation. | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Modifies the reactivity and selectivity of the palladium catalyst. | Chiral bisoxazolines, Phosphine (B1218219) ligands |

| Oxidant | Regenerates the active Pd(II) catalyst. | Benzoquinone (BQ), O₂ |

| Nucleophile | The source of the oxygen atom. | Acetic acid, Benzoic acid |

Chiral Ligand Design and Optimization in Synthesis

The success of enantioselective transition metal-catalyzed reactions is critically dependent on the design and optimization of chiral ligands. mdpi.com These ligands create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. researchgate.net For the synthesis of enantiopure this compound, the choice of ligand is paramount in achieving high enantiomeric excess.

A wide array of chiral ligands has been developed for asymmetric allylic functionalization reactions. These can be broadly classified based on their coordinating atoms and structural motifs.

Key Classes of Chiral Ligands:

Phosphine Ligands: Chiral diphosphine ligands, such as BINAP and Trost ligands, have been extensively used in palladium-catalyzed asymmetric allylic alkylation and amination. mdpi.comchemrxiv.org Their steric and electronic properties can be fine-tuned by modifying the substituents on the phosphorus atoms and the ligand backbone.

Nitrogen-Containing Ligands: Bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are another important class of C₂-symmetric ligands that have proven effective in a variety of asymmetric transformations, including allylic oxidations. nih.govnih.gov

P,N,N-Tridentate Ligands: More recent developments include chiral P,N,N-tridentate ligands, which have shown excellent performance in iridium- and ruthenium-catalyzed asymmetric hydrogenations and could be adapted for other allylic functionalizations. researchgate.net

Table 3: Examples of Chiral Ligands for Asymmetric Allylic Functionalization

| Ligand Type | Example | Application |

| Diphosphine | Trost Ligand | Asymmetric Allylic Alkylation |

| Bis(oxazoline) | (S,S)-Ph-BOX | Asymmetric Allylic Oxidation |

| Phosphino-oxazoline | PHOX | Asymmetric Allylic Alkylation |

| P,N,N-Tridentate | SpiroPAP | Asymmetric Hydrogenation |

The optimization of a chiral ligand for a specific transformation often involves a systematic variation of its structural features. This includes modifying the steric bulk of the substituents to control the approach of the substrate, as well as tuning the electronic properties of the coordinating atoms to influence the reactivity of the metal catalyst. The development of modular ligands, where different components can be easily varied, has greatly accelerated this optimization process. For the synthesis of this compound, a screening of different classes of chiral ligands in conjunction with a suitable palladium precursor would be necessary to identify the optimal catalytic system for high enantioselectivity.

Chemical Reactivity and Transformation Mechanisms of 2 4 Isobutylphenyl Prop 2 En 1 Ol

Reactions of the Allylic Alcohol Moiety

The allylic alcohol is the most reactive part of the molecule, readily undergoing oxidation, reduction, substitution, and rearrangement reactions.

Oxidation Pathways and Mechanisms to Related Carbonyl Compounds and Carboxylic Acids

The oxidation of the primary allylic alcohol in 2-(4-isobutylphenyl)prop-2-en-1-ol can lead to the formation of either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used.

To Aldehydes: Milder oxidizing agents are used to convert the alcohol to the corresponding α,β-unsaturated aldehyde, 2-(4-isobutylphenyl)propenal. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP) are effective for this transformation. MnO₂ is particularly selective for the oxidation of allylic alcohols.

To Carboxylic Acids: Stronger oxidizing agents are required to form the carboxylic acid, 2-(4-isobutylphenyl)propenoic acid. lgcstandards.com Common reagents for this include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). These powerful oxidants will typically oxidize the alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid.

Table 1: Oxidation Reactions

| Oxidizing Agent | Product |

| Manganese Dioxide (MnO₂) | 2-(4-Isobutylphenyl)propenal |

| Pyridinium Chlorochromate (PCC) | 2-(4-Isobutylphenyl)propenal |

| Dess-Martin Periodinane (DMP) | 2-(4-Isobutylphenyl)propenal |

| Potassium Permanganate (KMnO₄) | 2-(4-Isobutylphenyl)propenoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | 2-(4-Isobutylphenyl)propenoic acid |

Reduction Reactions: Hydrogenation of the Double Bond and Hydroxyl Group

The reduction of this compound can selectively target the double bond or the hydroxyl group.

Hydrogenation of the Double Bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel with hydrogen gas (H₂) selectively reduces the carbon-carbon double bond to yield 2-(4-isobutylphenyl)propan-1-ol. nih.gov

Reduction of the Hydroxyl Group: The removal of the hydroxyl group is a more complex process. It can be achieved by first converting the alcohol into a better leaving group, such as a tosylate, and then treating it with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Substitution Reactions at the Allylic Position

The hydroxyl group can be substituted by other functional groups. This is often facilitated by first protonating the hydroxyl group in acidic conditions to form a good leaving group (water). The resulting allylic carbocation is stabilized by resonance, allowing for nucleophilic attack at two possible positions. This can lead to a mixture of products.

Rearrangement Processes (e.g., Claisen, Cope-type Rearrangements)

Rearrangement reactions can alter the carbon skeleton of the molecule. thermofisher.com While this compound itself doesn't directly undergo Claisen or Cope rearrangements, it can be a precursor for such transformations. thermofisher.com

Claisen Rearrangement: This reaction involves the thermal rearrangement of an allyl vinyl ether. thermofisher.com To achieve this, the alcohol would first need to be converted into an allyl vinyl ether.

Cope Rearrangement: This is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. thermofisher.com A derivative of this compound containing a 1,5-diene moiety would be required for this reaction to occur. thermofisher.com

Other rearrangements, such as the Pinacol rearrangement, involve the transformation of 1,2-diols into carbonyl compounds. libretexts.org

Reactions Involving the Phenyl Ring and Isobutyl Group

While generally less reactive than the allylic alcohol, the aromatic ring can undergo electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The isobutyl group on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org Since the para position is already occupied, substitution will occur at the ortho positions. Common electrophilic aromatic substitution reactions include: wikipedia.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. A study on a similar compound, 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one, showed that nitration occurred at the position meta to the carbonyl group and ortho and para to the hydroxyl groups. nih.gov

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be achieved using a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.org

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Isobutyl-2-nitrophenyl)prop-2-en-1-ol and 2-(4-Isobutyl-3-nitrophenyl)prop-2-en-1-ol |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-isobutylphenyl)prop-2-en-1-ol and 2-(3-Bromo-4-isobutylphenyl)prop-2-en-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Acyl-4-isobutylphenyl)prop-2-en-1-ol and 2-(3-Acyl-4-isobutylphenyl)prop-2-en-1-ol |

Functional Group Interconversions on the Phenyl and Alkyl Moieties

While the primary reactivity of this compound is centered around its allylic alcohol functionality, the phenyl ring and the isobutyl group can also undergo a variety of transformations. These modifications are crucial for the synthesis of derivatives with altered physical, chemical, and biological properties. The reactivity of these groups can be influenced by the presence of the allylic alcohol, and vice versa. wikipedia.orgashp.org

The isobutyl group, being a saturated alkyl chain, is generally less reactive than the rest of the molecule. However, under specific conditions, functionalization can be achieved. For instance, radical halogenation could introduce a halide, preferentially at the tertiary carbon, which can then be substituted by other functional groups.

The phenyl ring, activated by the electron-donating isobutyl group, is susceptible to electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, would predominantly yield ortho- and para-substituted products relative to the isobutyl group. The directing effect of the isobutyl group would likely lead to substitution at the positions adjacent to it on the aromatic ring. It is important to consider that the conditions for these reactions must be carefully chosen to avoid undesired side reactions involving the reactive allylic alcohol moiety. For instance, strongly acidic conditions used in nitration or sulfonation could lead to dehydration of the allylic alcohol.

A summary of potential functional group interconversions on the phenyl and alkyl moieties is presented below.

| Moiety | Reaction Type | Reagents and Conditions | Expected Product(s) |

| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-isobutylphenyl)prop-2-en-1-ol and 2-(2-Nitro-4-isobutylphenyl)prop-2-en-1-ol |

| Phenyl Ring | Electrophilic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-(3-Bromo-4-isobutylphenyl)prop-2-en-1-ol or 2-(3-Chloro-4-isobutylphenyl)prop-2-en-1-ol |

| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-isobutylphenyl)prop-2-en-1-ol |

| Isobutyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | 2-(4-(2-Bromo-2-methylpropyl)phenyl)prop-2-en-1-ol |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling the outcome of its transformations and to designing new synthetic routes. This section will explore the kinetic studies, reaction pathway elucidation, and the characterization of intermediates and transition states for some of its key reactions.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic studies for this compound are not extensively reported in the literature, the kinetics of reactions involving structurally similar allylic alcohols provide valuable insights. The rates of these reactions are highly dependent on the reagents, catalysts, and reaction conditions employed.

Epoxidation: The epoxidation of allylic alcohols is a well-studied transformation. The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is known to be influenced by hydrogen bonding between the hydroxyl group of the alcohol and the peroxy acid. wikipedia.orgyoutube.com This interaction directs the epoxidation to occur on the same face as the hydroxyl group, leading to a syn-epoxide. The reaction rate is a balance between the stabilizing effect of this hydrogen bonding in the transition state and the electron-withdrawing effect of the hydroxyl group, which deactivates the double bond towards electrophilic attack. wikipedia.org

In contrast, metal-catalyzed epoxidations, such as the Sharpless epoxidation, exhibit different kinetic profiles. The Sharpless epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide, is highly enantioselective for the epoxidation of primary and secondary allylic alcohols. youtube.commdpi.com The reaction proceeds via a catalytic cycle where the allylic alcohol coordinates to the titanium center, followed by the directed delivery of the oxygen atom from the peroxide. mdpi.com The rate and enantioselectivity are highly dependent on the structure of the allylic alcohol and the specific chiral ligand used.

Oxidation: The oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes or ketones is a common transformation. A widely used reagent for this purpose is manganese dioxide (MnO₂). The reaction is believed to proceed through a radical mechanism on the surface of the solid MnO₂. The reaction is initiated by the adsorption of the alcohol onto the MnO₂ surface, followed by a rate-determining homolytic cleavage of a C-H bond at the carbinol position to form a resonance-stabilized allylic radical. This radical then undergoes further oxidation to the carbonyl compound.

Intermediate Characterization and Transition State Analysis

The direct observation and characterization of reactive intermediates and transition states are often challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided a detailed understanding of the mechanisms of allylic alcohol reactions.

Transition State in Epoxidation: For the epoxidation of allylic alcohols with peroxy acids, the transition state is proposed to involve a "butterfly" conformation where the peroxy acid is held in proximity to the double bond through hydrogen bonding with the allylic hydroxyl group. wikipedia.org Computational studies on similar systems have supported this model, indicating a concerted mechanism where the new C-O bonds are formed as the O-O bond of the peroxy acid breaks.

In the Sharpless asymmetric epoxidation, the transition state involves a complex assembly of the titanium catalyst, the chiral tartrate ligand, the allylic alcohol, and the peroxide oxidant. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have been employed to model these transition states and to rationalize the high degree of enantioselectivity observed. mdpi.com These models show that the specific coordination of the allylic alcohol and the peroxide to the chiral titanium complex creates a highly organized environment that favors the approach of the oxidant from one face of the double bond over the other. mdpi.com

A representative reaction for a closely related substrate, the regioselective Mukaiyama hydroperoxysilylation of 2-aryl-prop-2-en-1-ols, provides insight into the expected reactivity of the target compound. researchgate.net

| Substrate (2-Aryl-prop-2-en-1-ol) | Catalyst (mol%) | Solvent | Time (h) | Product (2-triethylsilylperoxy alcohol) | Yield (%) |

| 2-Phenylprop-2-en-1-ol | Co(acac)₂ (5) | Dichloroethane | 24 | 3-Phenyl-3-(triethylsilylperoxy)propane-1,2-diol | 75 |

| 2-(4-Methoxyphenyl)prop-2-en-1-ol | Co(acac)₂ (5) | Dichloroethane | 24 | 3-(4-Methoxyphenyl)-3-(triethylsilylperoxy)propane-1,2-diol | 80 |

| 2-(4-Chlorophenyl)prop-2-en-1-ol | Co(acac)₂ (5) | Dichloroethane | 24 | 3-(4-Chlorophenyl)-3-(triethylsilylperoxy)propane-1,2-diol | 72 |

Data is representative of reactions on analogous substrates and is intended to illustrate expected reactivity. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 2 4 Isobutylphenyl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR analysis of 2-(4-isobutylphenyl)prop-2-en-1-ol allows for the identification and characterization of all non-exchangeable protons. The spectrum is predicted to show distinct signals for the isobutyl group, the aromatic ring protons, the vinylic (alkene) protons, the allylic methylene protons, and the hydroxyl proton. Each signal's chemical shift (δ), multiplicity, and coupling constant (J) provides critical structural information.

The isobutyl group protons would appear in the upfield region. The two methyl groups are diastereotopic and would likely appear as a doublet around 0.9 ppm. The methine proton would be a multiplet near 1.8 ppm, coupled to both the methyl and methylene protons. The methylene protons of the isobutyl group, appearing as a doublet around 2.4 ppm, are coupled to the adjacent methine proton.

The aromatic protons on the para-substituted benzene ring are expected to produce an AA'BB' system, appearing as two distinct doublets between 7.1 and 7.4 ppm. The vinylic protons, being geminal and inequivalent, would appear as two singlets or very finely split doublets in the region of 5.2 to 5.4 ppm. The allylic methylene protons adjacent to the hydroxyl group would give a singlet around 4.3 ppm. The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary depending on concentration and solvent, but might be found around 1.5-2.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Isobutyl -CH₃ (6H) | ~ 0.90 | Doublet | ~ 6.6 |

| Isobutyl -CH- (1H) | ~ 1.85 | Multiplet | - |

| Isobutyl -CH₂- (2H) | ~ 2.45 | Doublet | ~ 7.2 |

| Aromatic H (2H, ortho to isobutyl) | ~ 7.15 | Doublet | ~ 8.0 |

| Aromatic H (2H, ortho to propene) | ~ 7.35 | Doublet | ~ 8.0 |

| Vinylic =CH₂ (1H) | ~ 5.25 | Singlet / Doublet | - / < 2.0 |

| Vinylic =CH₂ (1H) | ~ 5.38 | Singlet / Doublet | - / < 2.0 |

| Allylic -CH₂OH (2H) | ~ 4.30 | Singlet | - |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct carbon signals are predicted, corresponding to each unique carbon environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. uvic.ca

The aliphatic carbons of the isobutyl group would resonate at the highest field (lowest ppm values). The aromatic carbons would appear in the typical range of ~125-142 ppm, with the carbon attached to the isobutyl group and the carbon attached to the propene group appearing further downfield due to substitution. The alkene carbons are expected around 115 ppm (for the =CH₂) and 145 ppm (for the quaternary C=). The carbon of the allylic alcohol (-CH₂OH) would be found in the region of 65-70 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| Isobutyl -CH₃ | ~ 22.5 | CH₃ |

| Isobutyl -CH- | ~ 30.3 | CH |

| Isobutyl -CH₂- | ~ 45.2 | CH₂ |

| Aromatic C (ortho to isobutyl) | ~ 129.5 | CH |

| Aromatic C (ortho to propene) | ~ 127.0 | CH |

| Aromatic C (ipso, propene) | ~ 137.0 | C |

| Aromatic C (ipso, isobutyl) | ~ 141.0 | C |

| Vinylic =CH₂ | ~ 115.0 | CH₂ |

| Vinylic C= | ~ 145.0 | C |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting the coupled protons within the isobutyl group (e.g., -CH with -CH₂ and -CH₃) and between the ortho and meta protons of the aromatic ring, confirming their adjacency. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal at ~4.30 ppm would show a cross-peak to the carbon signal at ~67.0 ppm, confirming the -CH₂OH group. science.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²JCH, ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include signals from the vinylic protons (~5.3 ppm) to the aromatic quaternary carbon (~137.0 ppm) and from the allylic -CH₂OH protons (~4.30 ppm) to the vinylic carbons (~115.0 and ~145.0 ppm), confirming the connectivity of the prop-2-en-1-ol moiety to the phenyl ring. science.govscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation of the molecule. For instance, correlations between the vinylic protons and the ortho-aromatic protons would confirm their spatial proximity. science.gov

Expected Key 2D NMR Correlations

| Experiment | Correlated Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | ¹H-¹H | Connectivity within the isobutyl group; adjacency of aromatic protons. |

| HSQC | ¹H-¹³C (1-bond) | Direct attachment of protons to specific carbons (e.g., Ar-H to Ar-C). |

| HMBC | ¹H-¹³C (2-3 bonds) | Connectivity between the phenyl ring, the propene group, and the alcohol. |

| NOESY | ¹H-¹H (through space) | Spatial proximity of groups, aiding in conformational analysis. |

Beyond initial structure confirmation, NMR is a powerful tool for process chemistry.

Reaction Monitoring : The synthesis of this compound, for example, via the reduction of a corresponding ester or aldehyde, can be monitored in real-time using NMR. researchgate.net By observing the disappearance of reactant signals (e.g., an aldehyde proton at ~9-10 ppm) and the concurrent appearance of product signals (e.g., the allylic -CH₂OH protons at ~4.30 ppm), chemists can track reaction progress, determine kinetics, and identify the formation of any intermediates or byproducts. magritek.com Benchtop NMR spectrometers are increasingly used for convenient online reaction monitoring directly in the fume hood. magritek.comrsc.org

Purity Assessment : Quantitative NMR (qNMR) is an accurate method for determining the purity of a substance. A known mass of the this compound sample is dissolved with a known mass of a stable, non-interfering internal standard. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the standard, the absolute purity of the sample can be calculated without the need for a specific reference standard of the analyte itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that yield information about the bonds present in this compound.

The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic (isobutyl) and aromatic/vinylic groups would appear just below and just above 3000 cm⁻¹, respectively. Key fingerprint absorptions would include the C=C stretching of the alkene at ~1650 cm⁻¹ and the aromatic ring C=C stretches around 1600 and 1475 cm⁻¹. A strong C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the non-polar C=C bonds. The aromatic ring and alkene C=C stretching vibrations would be expected to give strong signals, complementing the IR data.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (Strong, Broad) | Weak |

| Aromatic/Vinylic C-H | C-H Stretch | 3010-3100 (Medium) | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 (Strong) | Strong |

| Alkene C=C | C=C Stretch | ~1650 (Medium) | Strong |

| Aromatic C=C | C=C Stretch | ~1600, ~1475 (Medium-Strong) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₃H₁₈O), the molecular weight is 190.15 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 190. The fragmentation pattern would provide evidence for the structure's key components. Plausible fragmentation pathways include:

Loss of water : A peak at m/z 172 (M-18) resulting from the dehydration of the alcohol.

Loss of the hydroxymethyl radical : A peak at m/z 159 (M-31) from the cleavage of the -CH₂OH group.

Loss of an isobutyl radical : Cleavage of the isobutyl group would lead to a fragment at m/z 133.

Benzylic/Allylic Cleavage : The bond beta to the aromatic ring is prone to cleavage. Loss of a C₃H₅O fragment could lead to the isobutylbenzene (B155976) cation at m/z 133. Conversely, cleavage of the isobutyl group could occur. A prominent peak corresponding to the isobutyl cation at m/z 57 is also highly likely.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 190 | [M]⁺ | [C₁₃H₁₈O]⁺ |

| 172 | [M - H₂O]⁺ | [C₁₃H₁₆]⁺ |

| 159 | [M - CH₂OH]⁺ | [C₁₂H₁₅]⁺ |

| 133 | [M - C₄H₉]⁺ or [M - C₃H₅O]⁺ | [C₉H₉O]⁺ or [C₉H₁₃]⁺ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its conjugation system. The this compound molecule contains a phenyl ring conjugated with a propenol group, which gives rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.

In derivatives of this compound, such as certain ibuprofen-related Schiff bases and hydrazides, characteristic UV-Vis absorption bands are observed that correspond to both n→π* and π→π* electronic transitions. mdpi.comnih.gov For instance, a novel ibuprofen (B1674241) derivative, N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide, displays three absorption bands at 280, 290, and 322 nm in DMSO. nih.gov Similarly, (E)-2-(4-isobutylphenyl)-N′-4-oxopentan-2-ylidene) propane hydrazide shows distinct electronic transitions. mdpi.com

The solvent environment can influence the position of these absorption maxima. A hypsochromic (blue) shift, or a shift to a shorter wavelength, is often observed when the solvent is changed to a more polar one, such as methanol. mdpi.comnih.gov This phenomenon reflects the change in energy levels of the molecular orbitals upon interaction with the solvent. The analysis of these electronic transitions is crucial for confirming the electronic structure and understanding the extent of conjugation within the molecule.

| Compound Derivative | Solvent | Absorption Maxima (λmax) | Electronic Transition Type |

|---|---|---|---|

| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide | DMSO | 280 nm, 290 nm, 322 nm | n→π* and π→π |

| (E)-2-(4-isobutylphenyl)-N′-4-oxopentan-2-ylidene) propane hydrazide | Methanol | Blue-shifted bands | n→π and π→π* |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. nih.gov This technique allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice.

X-ray crystallography is particularly crucial for the absolute structural confirmation of novel synthesized derivatives. For example, the structures of complex enaminone derivatives have been elucidated using this method, revealing detailed information about their molecular geometry and intermolecular interactions, such as hydrogen bonds and C-H···π contacts. mdpi.com

In the case of chiral crystalline derivatives, X-ray crystallography is the primary method for determining the absolute configuration. nih.gov By analyzing the anomalous dispersion of X-rays, the absolute spatial arrangement of atoms can be established, often quantified by the Flack parameter. A Flack parameter value close to zero confirms the correct assignment of the absolute configuration for an enantiomerically pure compound. nih.gov While a crystal structure for this compound itself is not reported, this technique remains the gold standard for the solid-state characterization of its crystalline analogs and derivatives.

| Structural Parameter | Information Obtained from X-ray Crystallography |

|---|---|

| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles |

| Conformation | Three-dimensional shape of the molecule in the solid state |

| Stereochemistry | Unambiguous determination of relative and absolute configuration |

| Intermolecular Interactions | Analysis of hydrogen bonding, van der Waals forces, and π-stacking |

| Crystal Packing | Arrangement of molecules within the unit cell |

Theoretical and Computational Chemistry Studies of 2 4 Isobutylphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For 2-(4-isobutylphenyl)prop-2-en-1-ol, geometry optimization is typically performed using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations, often with various basis sets (e.g., 6-31G*) to balance accuracy and computational cost. The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

The electronic structure analysis reveals how electrons are distributed within the molecule. Key aspects include the distribution of electron density, the nature of the molecular orbitals (especially the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. In related molecules like ibuprofen (B1674241), the electrostatic potential surface clearly shows negatively charged regions around electronegative atoms (like oxygen) and positively charged areas elsewhere, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the hydroxyl group and the π-system of the double bond would be key features of its electronic landscape.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Exemplary Data) This table presents typical bond lengths and angles that would be obtained from a geometry optimization calculation (e.g., at the B3LYP/6-31G level of theory). Actual values would vary slightly based on the specific computational method and basis set used.*

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C=C | C(prop-2-en) - C(prop-2-en) | ~ 1.34 Å |

| Bond Length | C-O | C(prop-2-en) - O(hydroxyl) | ~ 1.43 Å |

| Bond Length | C-C | Phenyl - C(prop-2-en) | ~ 1.49 Å |

| Bond Angle | C-C-O | C(prop-2-en)-C(prop-2-en)-O | ~ 109.5° |

| Bond Angle | C=C-C | Phenyl-C(prop-2-en)=C | ~ 121° |

| Dihedral Angle | C-C-O-H | C(prop-2-en)-C(prop-2-en)-O-H | Variable (Conformer-dependent) |

Conformational Analysis and Energy Landscape Mapping

Due to several rotatable single bonds (σ-bonds), this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them.

The key rotatable bonds include:

The bond connecting the phenyl ring to the propenol side chain.

The C-C bonds within the isobutyl group.

The C-O bond of the alcohol group.

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Parameter Correlation

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It provides a good balance between accuracy and computational cost, making it ideal for studying reactivity and correlating calculated parameters with experimental spectroscopic data.

Reactivity can be predicted using conceptual DFT, which defines several indices:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. For comparison, a related ibuprofen derivative, methyl-2-(4-isobutylphenyl)propanoate, was reported to have a HOMO-LUMO gap of 5.97 eV. researchgate.net

Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecular surface. For this compound, the oxygen atom of the hydroxyl group would be a region of negative potential (a nucleophilic site), while the hydrogen of the hydroxyl group and parts of the allylic system could be regions of positive potential (electrophilic sites).

Global Reactivity Descriptors: Indices such as electrophilicity (ω) and nucleophilicity (N) can be calculated to quantify the molecule's tendency to act as an electron acceptor or donor in reactions. nih.gov

DFT is also instrumental in correlating theoretical calculations with experimental spectra, such as NMR and IR, by predicting the parameters that give rise to these spectra.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD applies classical mechanics to simulate the trajectory of a system, providing insights into dynamic processes.

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, MD can explore a wide range of conformations, effectively sampling the energy landscape and identifying the most populated conformational states in a given environment (e.g., in a solvent like water or chloroform).

Study Intermolecular Interactions: MD is particularly powerful for modeling how a molecule interacts with its surroundings. Simulations can model the hydrogen bonding patterns between this compound and solvent molecules or its binding within a larger system, such as a protein active site. Studies on the related ibuprofen molecule have used MD to understand its binding and interactions within biological targets like human serum albumin. researchgate.netnih.gov

Computational Studies of Reaction Mechanisms and Transition State Energetics

Computational chemistry allows for the detailed investigation of chemical reaction pathways. By modeling the reactants, products, and any intermediates, researchers can map the entire reaction coordinate. A key goal is to locate the transition state (TS)—the highest energy point along the reaction path—which determines the reaction's activation energy (Ea).

For this compound, several reactions could be studied computationally:

Esterification: The reaction of the hydroxyl group with a carboxylic acid.

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Electrophilic Addition: The addition of electrophiles (e.g., HBr) across the C=C double bond.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach. researchgate.net Calculated magnetic shielding constants are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). These predictions can help assign peaks in an experimental spectrum and distinguish between different isomers or conformers. frontiersin.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) These values are representative and would be generated using methods like GIAO-DFT. They are useful for qualitative comparison and peak assignment.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Isobutyl CH₃ | ~ 0.9 | ~ 22.5 |

| Isobutyl CH | ~ 1.8 | ~ 30.2 |

| Isobutyl CH₂ | ~ 2.5 | ~ 45.1 |

| Phenyl CH | ~ 7.1 - 7.3 | ~ 127.5 - 129.5 |

| Phenyl C (quaternary) | - | ~ 138.0, ~141.0 |

| Vinylic =CH₂ | ~ 5.2 - 5.4 | ~ 112.0 |

| Allylic -CH₂OH | ~ 4.3 | ~ 65.0 |

| Vinylic =C(Ph)- | - | ~ 145.0 |

| Hydroxyl -OH | ~ 1.5 - 2.5 (variable) | - |

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. rsc.org After geometry optimization, a frequency calculation determines the normal modes of vibration. The resulting frequencies often have a systematic error, which can be corrected using empirical scaling factors to achieve better agreement with experimental data. nist.gov Predicted spectra can confirm the presence of key functional groups, such as the O-H stretch (~3300-3500 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and aromatic C-H bends. rsc.org

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | ~ 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~ 3050 |

| C-H Stretch (Aliphatic) | Isobutyl, Allyl | ~ 2870 - 2960 |

| C=C Stretch | Alkene | ~ 1650 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~ 1600, 1495 |

| C-O Stretch | Alcohol | ~ 1030 |

Synthesis and Characterization of 2 4 Isobutylphenyl Prop 2 En 1 Ol Derivatives and Analogues

Esterification and Etherification Reactions

No specific examples or methodologies for the esterification or etherification of 2-(4-isobutylphenyl)prop-2-en-1-ol have been found in the reviewed scientific literature. General chemical principles suggest that as an allylic alcohol, it would be susceptible to esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions, likely catalyzed by an acid or a coupling agent. Similarly, etherification could be achieved through reactions such as the Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide. However, without specific studies on this substrate, details regarding optimal reaction conditions, yields, and the properties of the resulting esters and ethers remain speculative.

Synthesis of Novel Hybrid Molecules Incorporating the this compound Scaffold

The search for novel hybrid molecules that incorporate the this compound scaffold did not yield any results. The synthesis of hybrid or chimeric molecules, where two or more pharmacophores are covalently linked, is a common strategy in medicinal chemistry to develop compounds with improved or multi-target activity. While ibuprofen (B1674241) has been extensively used as a building block for such hybrids, the corresponding allylic alcohol has not been similarly exploited according to available literature.

Exploration of Structure-Reactivity Relationships in Derivatives

Due to the lack of synthesized and studied derivatives of this compound, no information on their structure-reactivity relationships is available. Such studies would typically investigate how changes in the chemical structure of the derivatives (e.g., addition of different functional groups, modification of the isobutylphenyl moiety) influence their chemical reactivity or biological activity. The absence of a foundational set of derivatives precludes any such analysis.

Advanced Topics in Catalysis and Process Chemistry Applied to 2 4 Isobutylphenyl Prop 2 En 1 Ol

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are cornerstones of industrial chemistry due to their ease of separation and recyclability. google.com For 2-(4-isobutylphenyl)prop-2-en-1-ol, heterogeneous catalysis offers robust methods for key transformations such as hydrogenation and oxidation.

The selective hydrogenation of the double bond in this compound to yield 2-(4-isobutylphenyl)propan-1-ol is a critical step. Supported metal catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. beilstein-journals.orgrsc.org The choice of catalyst support and reaction conditions can significantly influence selectivity. For instance, in the hydrogenation of similar allylic alcohols, the catalyst support can affect the diastereoselectivity of the reaction. purdue.edu

Another important transformation is the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid. Heterogeneous catalysts based on platinum or ruthenium can facilitate this reaction. The selective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds is a valuable transformation, and catalyst systems have been developed to achieve this in a one-pot process following epoxide rearrangement. google.com

| Transformation | Catalyst System | Product | Key Findings |

| Hydrogenation | Pd/C | 2-(4-isobutylphenyl)propan-1-ol | High efficiency for C=C bond saturation. researchgate.net |

| Oxidation | Platinum-based catalysts | 2-(4-isobutylphenyl)prop-2-enal | Potential for selective oxidation of the alcohol moiety. rsc.org |

| Dehydration-Hydrogenation | Copper-based catalysts | 1-(4-isobutylphenyl)propane | Analogous to glycerol (B35011) hydrogenolysis, this pathway is plausible. mdpi.com |

Homogeneous Catalysis in Solution-Phase Reactions

Homogeneous catalysts, which are in the same phase as the reactants, often provide superior selectivity and activity under milder reaction conditions compared to their heterogeneous counterparts. For a molecule like this compound, with its potential for asymmetric transformations, homogeneous catalysis is particularly relevant.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation. researchgate.net The allylic alcohol can be a substrate in reactions like the Tsuji-Trost allylation, where the hydroxyl group is first converted into a better leaving group. More direct approaches involve the use of palladium catalysts that can activate the C-O bond of the allylic alcohol. rsc.org For instance, palladium-catalyzed N-allylation of anilines with allylic alcohols has been demonstrated at low temperatures using a synergistic Pd/Cu catalytic system. acs.org

Asymmetric synthesis is another area where homogeneous catalysis excels. Chiral phosphine (B1218219) ligands complexed with transition metals like iridium or rhodium can catalyze the asymmetric isomerization of allylic alcohols to chiral aldehydes or ketones. Furthermore, enantioselective allylic alkylation, using palladium catalysts with chiral ligands, can be employed to form new stereocenters. acs.org

| Reaction Type | Catalyst System | Potential Product | Significance |

| N-Allylation | Pd/Cu dual catalyst | N-allyl-2-(4-isobutylphenyl)propanamine derivatives | Direct use of the allylic alcohol for C-N bond formation. acs.org |

| Asymmetric Alkylation | Palladium with chiral ligands | Chiral derivatives of this compound | Creation of stereocenters for pharmaceutical applications. acs.org |

| Cross-Coupling | Palladium catalysts | Functionalized derivatives | Versatile method for introducing new substituents. nih.govrsc.orgmdpi.com |

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. hw.ac.uk The synthesis and transformation of this compound are well-suited for flow chemistry approaches.

Continuous hydrogenation is a prime example. By passing a solution of the allylic alcohol and hydrogen gas through a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C), the hydrogenation can be performed efficiently and safely. researchgate.net This setup allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to high conversions and selectivities. beilstein-journals.org The continuous removal of product from the reaction zone can also minimize side reactions and catalyst deactivation. rsc.org

Flow chemistry also enables the telescoping of reaction sequences, where the output from one reactor is fed directly into the next without intermediate purification. A hypothetical continuous process could involve the synthesis of this compound in one flow reactor, followed by its immediate hydrogenation or oxidation in a subsequent reactor.

| Process | Key Advantage | Reactor Type | Potential Benefit |

| Continuous Hydrogenation | Enhanced safety and control | Packed-bed reactor with Pd/C | High throughput and consistent product quality. hw.ac.uk |

| Continuous Oxidation | Precise temperature control | Microreactor | Minimized risk of thermal runaway for exothermic reactions. |

| Telescoped Synthesis | Reduced waste and processing time | Series of connected flow reactors | Increased overall process efficiency. |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective catalytic transformations of this compound drives the development of novel catalytic systems. A key area of research is the design of catalysts that can perform multiple transformations in a single pot or can activate challenging bonds under mild conditions.

Enzyme-catalyzed reactions, or biocatalysis, represent a green and highly selective alternative to traditional chemical catalysis. For example, lipases can be used for the kinetic resolution of the racemic allylic alcohol through enantioselective acylation. Oxidoreductases could potentially be employed for the selective oxidation of the alcohol or the reduction of the double bond. nih.gov

Another frontier is the development of multifunctional catalysts. For instance, a catalyst could be designed to first isomerize the allylic alcohol to the corresponding enol, which could then participate in a subsequent aldol (B89426) reaction. The development of dual-metal catalysts, such as the aforementioned Pd/Cu system for N-allylation, showcases the potential of synergistic catalysis to achieve transformations not possible with single-metal systems. acs.org

| Catalytic System | Description | Potential Application |

| Biocatalysts (e.g., Lipases) | Enzymes used as catalysts. | Kinetic resolution of racemic this compound. |

| Dual-Metal Catalysts | Two different metals working in concert. | One-pot multi-step transformations. |

| Photocatalysts | Catalysts activated by light. | Novel C-H activation or radical-based transformations. |

Environmental and Green Chemistry Considerations in the Research of 2 4 Isobutylphenyl Prop 2 En 1 Ol

Atom Economy and Reaction Efficiency in Synthetic Protocols

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

Table 1: Comparison of Ibuprofen (B1674241) Synthesis Routes

| Feature | Boots "Brown" Route (1960s) | BHC "Green" Route (1980s) |

|---|---|---|

| Number of Steps | Six | Three |

| Reagents | Stoichiometric (e.g., AlCl₃) | Catalytic (e.g., HF, Raney Ni, Pd) |

| Atom Economy | ~40% | ~77% (approaching 100% with byproduct recovery) |

| Waste | High, including toxic inorganic salts | Low, with a recoverable byproduct (acetic acid) |

This table provides a comparative overview of the original and green synthesis routes for ibuprofen, highlighting key differences in efficiency and environmental impact.

For 2-(4-isobutylphenyl)prop-2-en-1-ol itself, a potential synthetic route involves the Pd-catalyzed allylic oxidation of 4-isobutyl-1-isopropenylbenzene, using oxygen as the oxidant. nih.gov This type of reaction, which involves the direct functionalization of a C-H bond, can be highly atom-economical.

Table 2: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4-Isobutyl-1-isopropenylbenzene (C₁₃H₁₈) | 174.28 | This compound (C₁₃H₁₈O) | 190.28 |

| Oxygen (O₂) | 32.00 | Water (H₂O) | 18.02 |

| Total Reactant Mass | 206.28 | Desired Product Mass | 190.28 |

| Atom Economy Calculation | (190.28 / 206.28) * 100 | Result | 92.2% |

This table presents a theoretical calculation of the atom economy for a potential synthesis route to this compound via allylic oxidation.

This calculated atom economy of 92.2% is significantly high, indicating an efficient conversion of reactant atoms into the final product and aligning well with green chemistry principles.

Solvent Selection and Minimization Strategies

Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. The BHC process for ibuprofen is a notable example, as it uses anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent in the first step. While HF is hazardous, the process is designed to recycle and reuse it, minimizing waste. rsc.org Other research into the synthesis of ibuprofen-related molecules has explored the use of less hazardous solvents, such as tert-amyl alcohol, which can be a suitable medium for biocatalyzed reactions. mdpi.com

Table 3: Solvent Considerations in Chemical Synthesis

| Solvent | Hazard Classification | Green Chemistry Consideration |

|---|---|---|

| Dichloromethane | Hazardous, Suspected Carcinogen | To be avoided or replaced |

| Toluene | Hazardous, Volatile Organic Compound (VOC) | Use should be minimized; recycling is essential |

| Anhydrous HF | Highly Toxic and Corrosive | Acceptable only in closed-loop systems with high recovery rates |

| Water | Benign, Non-toxic | Ideal green solvent, but product may have low solubility |

| tert-Amyl alcohol | Flammable | Considered a greener alternative to many traditional solvents |

This interactive table outlines the environmental and safety profiles of various solvents relevant to the synthesis of ibuprofen and related compounds.

Minimization strategies include choosing reactions that can run at higher concentrations, using one of the reactants as the solvent, or employing techniques like microwave-assisted synthesis, which can reduce reaction times and solvent volumes. cardiff.ac.uk

Waste Reduction and Valorization in Laboratory-Scale Synthesis

Reducing waste at its source is a fundamental goal of green chemistry. This is achieved by designing synthetic routes that are highly selective and atom-economical. The shift from the six-step Boots synthesis of ibuprofen to the three-step BHC process reduced the amount of waste generated by more than half. researchgate.net The older route generated substantial quantities of inorganic salts and other byproducts that required disposal. rsc.org

In contrast, the BHC route's primary byproduct is acetic acid, which can be recovered and used in other industrial applications, a process known as valorization. researchgate.net This transformation of a waste stream into a valuable product is a key strategy in sustainable chemistry.

For the synthesis of this compound, catalytic methods are inherently superior to stoichiometric ones in terms of waste reduction. A Pd-catalyzed allylic oxidation, for example, uses only a small amount of catalyst, and the main byproduct is water, which is environmentally harmless. nih.gov This contrasts sharply with classical oxidation methods that might use stoichiometric amounts of heavy metal oxidants (e.g., chromium-based reagents), generating significant hazardous waste.

Sustainable Synthetic Route Development

Developing sustainable synthetic routes involves a holistic approach that considers the entire lifecycle of a product, from starting materials to final disposal. A key aspect is the use of catalytic reactions, which are more efficient and generate less waste than stoichiometric reactions.

The BHC process for ibuprofen is a landmark example of sustainable route development in the pharmaceutical industry. It replaced a lengthy, inefficient process with a short, catalytic one that also allowed for the recycling of the catalyst/solvent. rsc.org

For this compound, sustainable development could focus on several areas:

Catalyst Choice : While the reported synthesis uses a palladium catalyst, future research could focus on replacing this precious metal with more abundant and less toxic earth-abundant metals like iron or copper. nih.gov

Oxidant : The use of molecular oxygen or even air as the terminal oxidant is a very green choice, with water as the only byproduct. nih.gov

Starting Material : The precursor, 4-isobutyl-1-isopropenylbenzene, should ideally be derived from renewable feedstocks rather than petroleum sources to further enhance the sustainability of the process.

Biocatalysis : The use of enzymes for specific transformations offers a highly sustainable alternative. For instance, enzymes from Trichosporon cutaneum have been used for the asymmetric hydrolysis of ibuprofen esters to produce the more active S-(+)-enantiomer. nih.gov Similar biocatalytic methods could potentially be developed for the synthesis or resolution of this compound.

Biodegradation and Environmental Fate Studies (Chemical Degradation Pathways)

Once released into the environment, chemical compounds can undergo various degradation processes. Ibuprofen is considered an emerging contaminant and its environmental fate has been studied extensively. nih.gove3s-conferences.org It is known to be biodegradable, although its persistence can be influenced by environmental conditions. nih.govresearchgate.net

The primary biodegradation pathways for ibuprofen involve hydroxylation at various positions on the isobutyl side chain or the aromatic ring, often followed by further oxidation. mdpi.comnih.gov Bacteria such as Variovorax sp. and Sphingomonas sp. have been identified as capable of degrading ibuprofen, often initiating the process through monooxygenase or dioxygenase enzymes. mdpi.comnih.gov

While specific biodegradation studies on this compound are not widely available, its chemical structure allows for predictable degradation pathways:

Oxidation of the Alcohol : The primary alcohol group is a likely site for enzymatic oxidation, first to an aldehyde (2-(4-isobutylphenyl)propenal) and subsequently to a carboxylic acid (2-(4-isobutylphenyl)propenoic acid).

Double Bond Modification : The carbon-carbon double bond is susceptible to enzymatic action, such as epoxidation or dihydroxylation, which would break the conjugation and facilitate further breakdown of the molecule.

Hydroxylation : Similar to ibuprofen, the isobutyl group and the phenyl ring are potential sites for hydroxylation.

It is important to note that the degradation products of pharmaceuticals are not always less harmful than the parent compound. In some cases, transformation products can be more toxic, highlighting the need for thorough studies on the complete environmental lifecycle of new chemical entities. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

Research on 2-(4-isobutylphenyl)prop-2-en-1-ol, an allylic alcohol derivative of ibuprofen (B1674241), has primarily focused on its role as a chemical intermediate and a building block in organic synthesis. Key academic contributions have centered on its synthesis, characterization, and exploration of its reactivity. The compound is recognized as an impurity in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). myskinrecipes.comchemicalbook.com Its synthesis is often linked to the processes for producing ibuprofen and its derivatives. google.comresearchgate.net

The structural similarity to ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid, makes this alcohol a point of interest for understanding the byproducts and potential alternative synthetic routes in pharmaceutical manufacturing. encyclopedia.comresearchgate.netresearchgate.net Studies have detailed methods for its preparation, often involving the reduction of corresponding aldehydes or ketones.

Unexplored Research Avenues and Challenges

Despite its connection to a major pharmaceutical, several research avenues for this compound remain largely unexplored. A significant gap exists in the comprehensive characterization of its physicochemical properties. While some basic properties are predicted, detailed experimental data on aspects like its precise boiling point, density, and solubility in various solvents are not extensively documented. chembk.com

Furthermore, the full scope of its chemical reactivity is yet to be charted. Systematic studies on its oxidation, reduction, esterification, and polymerization reactions could reveal novel synthetic pathways and applications. The stereochemistry of its reactions, particularly the potential for enantioselective synthesis and transformations, presents a challenging yet rewarding area for future investigation.

A significant challenge lies in developing selective and efficient synthetic methods to produce this compound with high purity, which is crucial for its potential use in advanced applications.

Potential for Advanced Chemical Applications (excluding human health)

Beyond its current context as a pharmaceutical impurity, this compound holds potential in several areas of advanced chemical applications.

Polymer Chemistry: The presence of a polymerizable allyl group suggests its utility as a monomer or co-monomer in the synthesis of novel polymers. nih.gov These polymers could possess unique properties due to the bulky isobutylphenyl group, potentially finding applications in specialty materials, coatings, or as polymer-supported catalysts.